![molecular formula C17H20ClN3O2S B4423800 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4423800.png)
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine
Übersicht
Beschreibung
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CDPPB, and it has been found to have a range of interesting properties that make it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
As a positive allosteric modulator of mGluR5, CDPPB binds to a specific site on the receptor and enhances its activity in response to glutamate. This results in an increase in intracellular signaling pathways that are involved in synaptic plasticity and other physiological processes.
Biochemical and Physiological Effects:
CDPPB has been shown to have a range of biochemical and physiological effects. In animal studies, CDPPB has been found to enhance learning and memory, reduce anxiety and depression-like behaviors, and improve pain perception. CDPPB has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CDPPB is that it is a highly specific modulator of mGluR5, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, CDPPB has some limitations as well. For example, it has a relatively short half-life in vivo, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on CDPPB. Some areas of interest include exploring the role of mGluR5 in various disease states, investigating the potential therapeutic applications of CDPPB, and developing new compounds that are more potent and selective modulators of mGluR5. Additionally, further research is needed to fully understand the mechanism of action of CDPPB and its effects on various physiological processes.
In conclusion, CDPPB is a valuable tool for scientific research due to its unique properties as a positive allosteric modulator of mGluR5. While there are some limitations to its use, CDPPB has shown promise in a variety of applications and is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
CDPPB has been extensively studied for its potential applications in scientific research. One area where CDPPB has shown promise is in the field of neuroscience. CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological processes including learning and memory, synaptic plasticity, and pain perception.
Eigenschaften
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-13-12-16(14(2)11-15(13)18)24(22,23)21-9-7-20(8-10-21)17-5-3-4-6-19-17/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLSVMPZPVRRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridin-2-amine](/img/structure/B4423723.png)
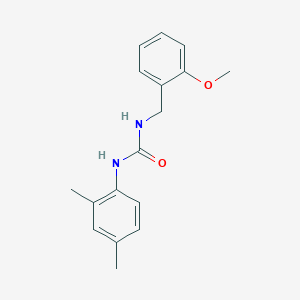
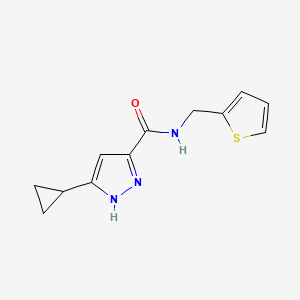
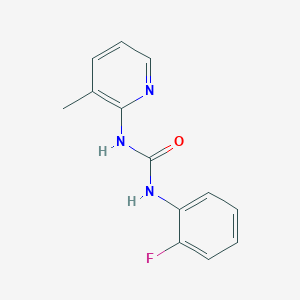

![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4423765.png)
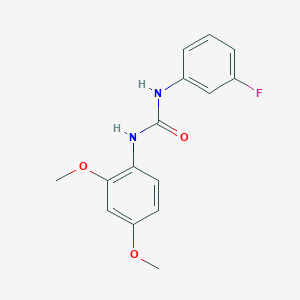

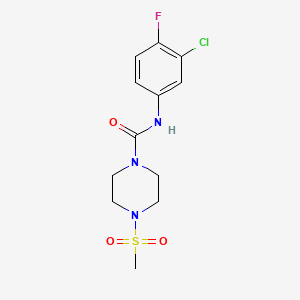
![8-[(4-butylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4423776.png)

![7-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4423787.png)
